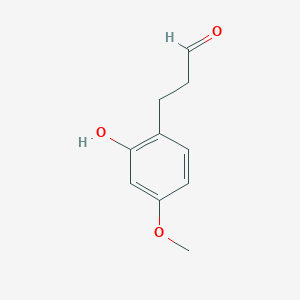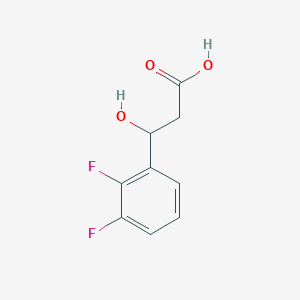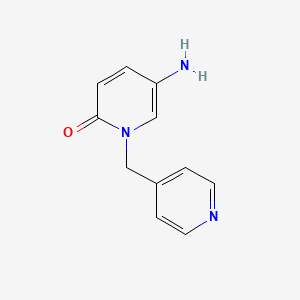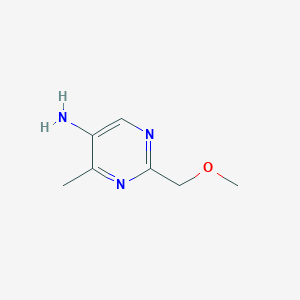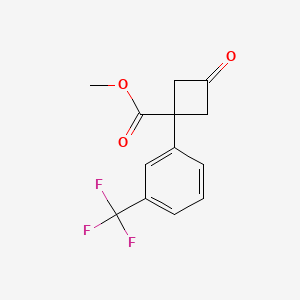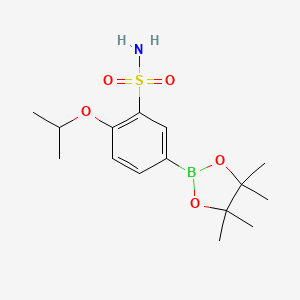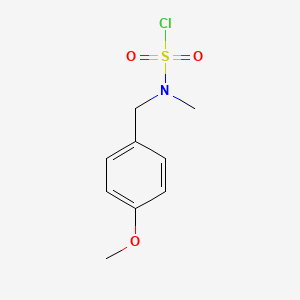
(4-Methoxybenzyl)(methyl)sulfamoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methoxybenzyl)(methyl)sulfamoyl chloride is an organic compound with the molecular formula C9H12ClNO3S It is a sulfamoyl chloride derivative, characterized by the presence of a methoxybenzyl group and a methyl group attached to the sulfamoyl chloride moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxybenzyl)(methyl)sulfamoyl chloride typically involves the reaction of (4-methoxybenzyl)methylamine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
(4-Methoxybenzyl)methylamine+Chlorosulfonic acid→(4-Methoxybenzyl)(methyl)sulfamoyl chloride+HCl
The reaction is usually conducted at low temperatures to prevent decomposition and to achieve a high yield of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
(4-Methoxybenzyl)(methyl)sulfamoyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by other nucleophiles, such as amines or alcohols, to form corresponding sulfamides or sulfamates.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: In the presence of water, this compound can hydrolyze to form (4-methoxybenzyl)methylamine and sulfur dioxide.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a sulfamide, while hydrolysis would produce (4-methoxybenzyl)methylamine.
Aplicaciones Científicas De Investigación
(4-Methoxybenzyl)(methyl)sulfamoyl chloride has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-Methoxybenzyl)(methyl)sulfamoyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways depend on the specific application and the nature of the nucleophile involved. For example, in enzyme inhibition studies, the compound may interact with the active site of the enzyme, leading to the formation of a covalent bond and subsequent inhibition of enzyme activity.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Methoxybenzyl)sulfonyl chloride
- (4-Methoxybenzyl)(methyl)sulfamide
- (4-Methoxybenzyl)(methyl)sulfamate
Uniqueness
(4-Methoxybenzyl)(methyl)sulfamoyl chloride is unique due to the presence of both a methoxybenzyl group and a methyl group attached to the sulfamoyl chloride moiety. This structural feature imparts specific reactivity and properties that distinguish it from other similar compounds. For example, the methoxy group can influence the electronic properties of the molecule, affecting its reactivity and interactions with other compounds.
Propiedades
Fórmula molecular |
C9H12ClNO3S |
|---|---|
Peso molecular |
249.72 g/mol |
Nombre IUPAC |
N-[(4-methoxyphenyl)methyl]-N-methylsulfamoyl chloride |
InChI |
InChI=1S/C9H12ClNO3S/c1-11(15(10,12)13)7-8-3-5-9(14-2)6-4-8/h3-6H,7H2,1-2H3 |
Clave InChI |
BSJMPTUQUMTXLP-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1=CC=C(C=C1)OC)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



